5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid
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Overview
Description
5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C8H7BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Mechanism of Action
Mode of Action
It is known that the compound may participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
It is suggested that the compound may be involved in the Suzuki–Miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid typically involves the bromination of 4-(cyclopropyl)thiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to modify its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are commonly used in this reaction.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce derivatives with different functional groups.
Scientific Research Applications
5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in the study of thiophene-based biomolecules and their interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxylic acid: Another brominated thiophene derivative with similar reactivity.
4-Bromo-5-fluorobenzo[b]thiophene-2-carboxylic acid: A compound with both bromine and fluorine substituents, offering different electronic properties.
5-Bromo-2-thiophenecarboxylic acid butyl ester:
Uniqueness
5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic effects compared to other thiophene derivatives
Properties
IUPAC Name |
5-bromo-4-cyclopropylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-7-5(4-1-2-4)3-6(12-7)8(10)11/h3-4H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBDAOPSNZNFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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